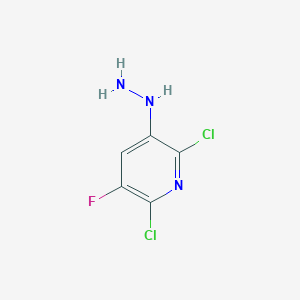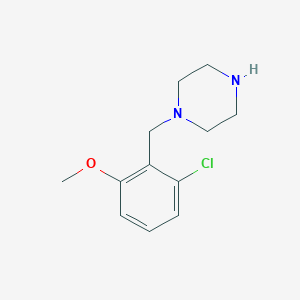
3-Chloro-2-(piperazin-1-ylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-chloro-6-methoxyphenyl)methyl]piperazine is an organic compound that features a piperazine ring substituted with a 2-chloro-6-methoxyphenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-methoxyphenyl)methyl]piperazine typically involves the reaction of 2-chloro-6-methoxybenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
化学反応の分析
Types of Reactions: 1-[(2-chloro-6-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the piperazine ring can undergo reduction to form secondary amines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield derivatives like azides or thiols.
- Oxidation produces aldehydes or carboxylic acids.
- Reduction results in secondary amines .
科学的研究の応用
1-[(2-chloro-6-methoxyphenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing various pharmaceuticals, including antipsychotic and antidepressant drugs.
Biological Studies: Used in the study of receptor-ligand interactions, particularly in the central nervous system.
Industrial Applications: Employed in the synthesis of agrochemicals and other bioactive compounds.
作用機序
The mechanism of action of 1-[(2-chloro-6-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It acts as a ligand, binding to these receptors and modulating their activity, which can result in various pharmacological effects .
類似化合物との比較
1-(2-methoxyphenyl)piperazine: Lacks the chlorine atom, resulting in different pharmacological properties.
1-(2-chlorophenyl)piperazine: Lacks the methoxy group, affecting its receptor binding affinity and activity.
Uniqueness: 1-[(2-chloro-6-methoxyphenyl)methyl]piperazine is unique due to the presence of both the chlorine and methoxy groups, which confer specific chemical and pharmacological properties that are not observed in its analogs .
特性
分子式 |
C12H17ClN2O |
|---|---|
分子量 |
240.73 g/mol |
IUPAC名 |
1-[(2-chloro-6-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17ClN2O/c1-16-12-4-2-3-11(13)10(12)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3 |
InChIキー |
WNGPUPXDSZDOEM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)Cl)CN2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


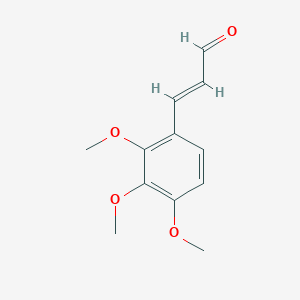
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B13607631.png)
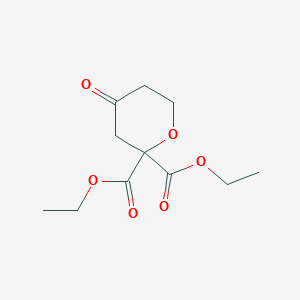
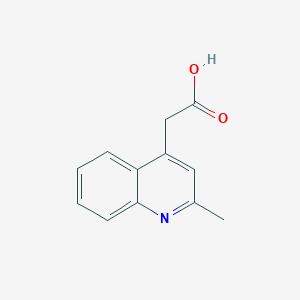
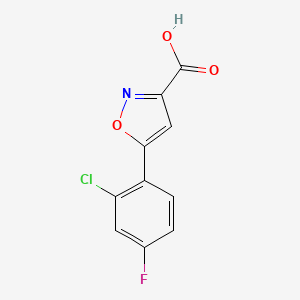

![1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13607649.png)
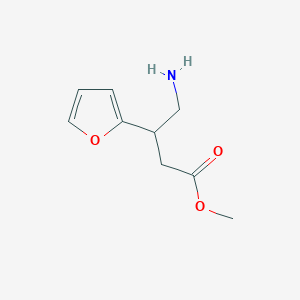
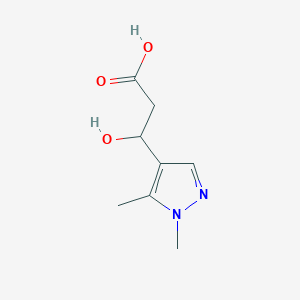
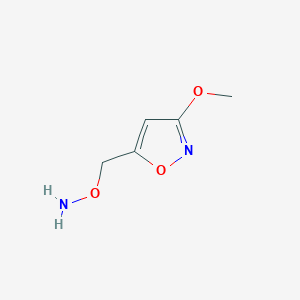
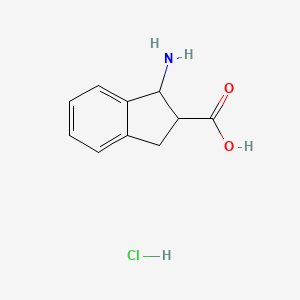
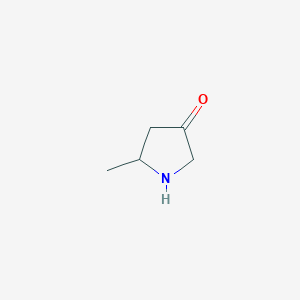
![(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B13607685.png)
